REACTION_CXSMILES
|
[H-].[Na+].[C:3](#[N:7])[CH2:4][C:5]#[N:6].[CH:8]1([C:14](Cl)=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.COS(=O)(=O)OC.C(N(CC)CC)C.[CH3:31][NH:32][NH2:33]>O1CCCC1>[NH2:6][C:5]1[N:32]([CH3:31])[N:33]=[C:14]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[C:4]=1[C:3]#[N:7] |f:0.1|
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Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
suspension
|
Quantity
|
520 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)C(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
COS(OC)(=O)=O
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
methylhydrazine
|
Quantity
|
13.8 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
ADDITION
|
Details
|
Then, water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution of sodium chloride, and dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Then, the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (chloroform/methanol=30/1˜20/1)
|
Type
|
CUSTOM
|
Details
|
to obtain crude crystals
|
Type
|
CUSTOM
|
Details
|
The crude crystals were further purified by recrystallization (hexane-ethyl acetate)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NN1C)C1CCCCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.7 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |